5,6,7,8-Tetrahydroisoquinolin-5-amine HCl
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Overview
Description
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the CAS Number: 1246552-20-4 . It is a derivative of tetrahydroisoquinoline, an organic compound classified as a secondary amine . It is stored under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is C9H13ClN2 . The structure of the parent compound, tetrahydroisoquinoline, can be found on various chemical databases .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Scientific Research Applications
Neuroprotective and Antidepressant-like Activities
THIQ compounds, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been studied for their neuroprotective, antiaddictive, and antidepressant properties. These compounds demonstrate significant potential in the treatment of central nervous system disorders through mechanisms that include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system. The therapeutic effects of 1MeTIQ are linked to the gentle activation of the monoaminergic system and simultaneous inhibition of MAO-dependent oxidation, suggesting a promising avenue for antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer and Antimalarial Applications
THIQ scaffolds, recognized as "privileged structures" in medicinal chemistry, are being extensively modified to develop potent drugs for a range of diseases. For instance, trabectedin (ET-743), derived from a marine organism, exemplifies the therapeutic potential of compounds with THIQ rings in oncology. Trabectedin interacts with the minor groove of DNA and disrupts various transcription factors and DNA repair pathways, highlighting the anticancer efficacy of THIQ derivatives (D’Incalci & Galmarini, 2010). Additionally, THIQ derivatives have shown promise in antimalarial therapy, underscoring the versatility of this chemical scaffold in drug development.
Radical Cyclization in Synthesis
The role of THIQ structures extends into synthetic organic chemistry, where radical cyclizations facilitate the construction of complex molecules. Such cyclizations can lead to the formation of THIQ derivatives, showcasing the scaffold's utility in generating physiologically active compounds. This synthetic approach opens pathways for the creation of novel therapeutics with improved efficacy and reduced toxicity, indicating the broad applicability of THIQ in drug synthesis (Ishibashi & Tamura, 2004).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCAOIPVLIWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride |
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